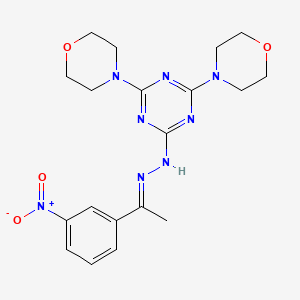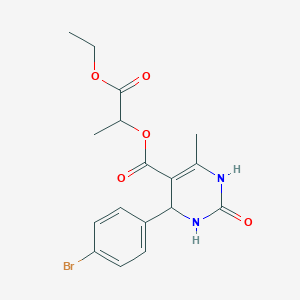
(1E)-1-(3-nitrophenyl)ethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of Morpholine Groups: The morpholine groups can be introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Attachment of the Nitrophenyl Hydrazine Moiety: The final step involves the condensation of the triazine derivative with 1-(3-nitrophenyl)ethylidene hydrazine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The morpholine groups can participate in substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the morpholine groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with desired properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and morpholine groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Similar triazine core with morpholine groups but lacking the nitrophenyl hydrazine moiety.
2,4-Bis(4-morpholinyl)-6-(phenylamino)-1,3,5-triazine: Contains morpholine and phenylamino groups, offering different chemical properties.
Uniqueness
The unique combination of morpholine groups and the nitrophenyl hydrazine moiety in “2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” distinguishes it from other triazine derivatives
Propiedades
Fórmula molecular |
C19H24N8O4 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4,6-dimorpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H24N8O4/c1-14(15-3-2-4-16(13-15)27(28)29)23-24-17-20-18(25-5-9-30-10-6-25)22-19(21-17)26-7-11-31-12-8-26/h2-4,13H,5-12H2,1H3,(H,20,21,22,24)/b23-14+ |
Clave InChI |
KNPKRMUOWKRSIW-OEAKJJBVSA-N |
SMILES isomérico |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-bromo-4-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11680520.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680531.png)
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680534.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680535.png)
![(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680543.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11680551.png)
![(2E)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11680556.png)
![4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11680566.png)

![2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11680577.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11680600.png)
![2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B11680602.png)
